molecular formula C12H10ClFN2O2S B4562888 2-(3-chloro-4-fluorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)acetamide

2-(3-chloro-4-fluorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)acetamide

Cat. No.: B4562888
M. Wt: 300.74 g/mol
InChI Key: STMWXZBXIIDHRZ-UHFFFAOYSA-N
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Description

2-(3-chloro-4-fluorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C12H10ClFN2O2S and its molecular weight is 300.74 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 300.0135546 g/mol and the complexity rating of the compound is 324. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Spectroscopic and Quantum Mechanical Studies

Research has demonstrated the synthesis and analysis of benzothiazolinone acetamide analogs, highlighting their potential as photosensitizers in dye-sensitized solar cells (DSSCs). These compounds, including derivatives similar to the specified chemical, have shown good light harvesting efficiency and free energy of electron injection, making them suitable for photovoltaic applications. Their non-linear optical activity and potential for intramolecular interactions were also explored through natural bond orbital analysis and molecular docking studies, suggesting additional applications in developing new therapeutic agents (Mary et al., 2020).

Antimicrobial Activity

A series of sulfide and sulfone derivatives of a structurally similar compound were synthesized and evaluated for their antimicrobial properties against various bacteria and fungi. These studies indicate the compound's potential utility in developing new antimicrobial agents (Badiger et al., 2013).

Anti-inflammatory Activity

Derivatives of the compound have been synthesized and assessed for anti-inflammatory activity. Some derivatives showed significant anti-inflammatory effects, suggesting the compound's utility in the development of new anti-inflammatory therapies (Sunder et al., 2013).

Anticancer Activity

The synthesis and evaluation of novel derivatives for anticancer activity have been a significant area of research. Some derivatives exhibited promising anticancer activities against various cancer cell lines, indicating the potential of these compounds in cancer therapy. Molecular docking studies supported these findings by showing favorable binding interactions with target proteins (Karaburun et al., 2018).

Antiproliferative Activity

New functionalized pyridine linked thiazole derivatives were synthesized and studied for their antiproliferative activity against several cancer cell lines, showcasing the compound's role in developing new antiproliferative agents (Alqahtani et al., 2020).

Properties

IUPAC Name

2-(3-chloro-4-fluorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClFN2O2S/c1-7-5-15-12(19-7)16-11(17)6-18-8-2-3-10(14)9(13)4-8/h2-5H,6H2,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STMWXZBXIIDHRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)NC(=O)COC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3-chloro-4-fluorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)acetamide
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2-(3-chloro-4-fluorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)acetamide
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2-(3-chloro-4-fluorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)acetamide
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2-(3-chloro-4-fluorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)acetamide
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2-(3-chloro-4-fluorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)acetamide
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2-(3-chloro-4-fluorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.